molecular formula C12H11NO2 B2664768 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 81402-21-3

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Cat. No.: B2664768
CAS No.: 81402-21-3
M. Wt: 201.225
InChI Key: YYHWTVHCUYAVTB-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione is a spiro compound characterized by a unique structure where an indene moiety is fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile

    Catalyst: Lewis acids like aluminum chloride or boron trifluoride

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indene moiety, often facilitated by bases like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of reduced spiro compounds

    Substitution: Formation of substituted indene derivatives

Scientific Research Applications

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide
  • 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]

Uniqueness

1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHWTVHCUYAVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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